Cas no 2137608-80-9 (3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione)

3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione is a fluorinated heterocyclic compound featuring a phenyl ring substituted with a fluorine atom and a methyl group, fused to a succinic anhydride (oxolane-2,5-dione) core. This structure imparts reactivity as a dienophile in Diels-Alder reactions and serves as a versatile intermediate in organic synthesis. The electron-withdrawing fluorine enhances electrophilicity, while the methyl group contributes to steric and electronic modulation. Its anhydride functionality allows for further derivatization, including ring-opening reactions to form dicarboxylic acid derivatives. The compound is valuable in pharmaceutical and materials research, particularly for constructing fluorinated scaffolds with tailored properties.
3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione structure
2137608-80-9 structure
Product Name:3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione
CAS No:2137608-80-9
MF:C11H9FO3
MW:208.185766935349
CID:6011878
PubChem ID:165841785
Update Time:2025-06-09

3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 2137608-80-9
    • 3-(3-fluoro-4-methylphenyl)oxolane-2,5-dione
    • EN300-704719
    • 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione
    • Inchi: 1S/C11H9FO3/c1-6-2-3-7(4-9(6)12)8-5-10(13)15-11(8)14/h2-4,8H,5H2,1H3
    • InChI Key: KYLAXXSWKHIWIB-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C1C(=O)OC(C1)=O

Computed Properties

  • Exact Mass: 208.05357231g/mol
  • Monoisotopic Mass: 208.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.4Ų

3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione Pricemore >>

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Additional information on 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione

Introduction to 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione (CAS No. 2137608-80-9)

3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione, identified by the CAS number 2137608-80-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic diketone exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular synthesis. The presence of both fluoro and methyl substituents on the aromatic ring, combined with the oxolane core, imparts distinct electronic and steric properties that make it a valuable scaffold for developing novel therapeutic agents.

The chemical structure of 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione consists of a five-membered oxolane ring fused with a diketone moiety, attached to a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a methyl group. This arrangement not only enhances the compound's solubility and bioavailability but also influences its reactivity and interactions with biological targets. The fluorine atom, in particular, is known to modulate metabolic stability and binding affinity, making it a crucial feature in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on various enzymes and receptors relevant to inflammatory diseases, cancer, and neurodegenerative disorders. The oxolane ring's rigid structure provides a stable platform for further derivatization, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione is its potential as a key intermediate in the synthesis of more complex molecules. Its diketone functionality serves as a versatile handle for condensation reactions, enabling the formation of Schiff bases, heterocycles, and other pharmacophores. These derivatives have shown promise in preclinical trials for their ability to modulate signaling pathways involved in disease progression. The fluoro substituent further enhances these properties by improving lipophilicity and metabolic resistance.

The integration of computational chemistry and high-throughput screening has accelerated the discovery of novel compounds like 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione. Advanced molecular modeling techniques have been employed to predict binding affinities and optimize lead structures. These methods have revealed that subtle modifications to the phenyl ring or the oxolane core can significantly alter the compound's biological activity. Such insights have guided synthetic strategies aimed at maximizing efficacy while minimizing off-target effects.

Recent breakthroughs in synthetic methodologies have also contributed to the growing interest in 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione. Catalytic processes have enabled efficient construction of its core structure, reducing reaction times and improving yields. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts. These advancements not only enhance cost-effectiveness but also align with global efforts toward environmentally responsible drug development.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione have shown promise as herbicides or fungicides by interfering with essential enzymatic pathways in pests. Similarly, its ability to form stable complexes with metal ions makes it a candidate for catalytic applications in industrial processes.

As research continues to uncover new therapeutic targets and mechanisms, the significance of 3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione is likely to grow. Collaborative efforts between academia and industry are essential for translating these findings into clinical applications. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are poised to unlock the full potential of this compound and related derivatives.

In conclusion,3-(3-Fluoro-4-methylphenyl)oxolane-2,5-dione (CAS No. 2137608-80-9) represents a promising avenue for innovation in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for developing next-generation therapeutics across various disease areas. As research progresses and new methodologies emerge,this compound is poised to play an increasingly important role in shaping the future of medicine.

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